

Chemical structure and functional groups of Ethyl 4-(3-hydroxyphenyl)butanoate

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Compound of Interest

Compound Name:	<i>Ethyl 4-(3-hydroxyphenyl)butanoate</i>
Cat. No.:	B178358

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An In-depth Technical Guide to Ethyl 4-(3-hydroxyphenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(3-hydroxyphenyl)butanoate, a molecule of interest in various scientific domains, possesses a unique chemical architecture that warrants detailed investigation. This technical guide provides a comprehensive overview of its chemical structure, functional groups, and pertinent physicochemical properties. While specific experimental data for this compound remains limited in publicly accessible literature, this document compiles available information and draws comparisons with closely related analogues to offer valuable insights for research and development endeavors. The guide also outlines general experimental protocols for the synthesis, purification, and characterization of similar compounds, which can be adapted for **Ethyl 4-(3-hydroxyphenyl)butanoate**.

Chemical Structure and Functional Groups

Ethyl 4-(3-hydroxyphenyl)butanoate (CAS No: 160721-25-5; Molecular Formula: $C_{12}H_{16}O_3$) is an organic compound characterized by a butyrate ester functional group and a meta-substituted hydroxyphenyl ring.

The core structure consists of a four-carbon butyrate chain. An ethyl group is attached to one of the oxygen atoms of the carboxyl group, forming an ethyl ester. The phenyl ring is bonded to the fourth carbon of the butanoate chain. A hydroxyl group is substituted at the meta-position (carbon 3) of the phenyl ring.

The key functional groups present in the molecule are:

- Ester (Ethyl Butanoate): This group influences the compound's solubility, reactivity, and potential for enzymatic hydrolysis.
- Hydroxyl Group (-OH) on a Phenyl Ring (Phenol): This group is a key site for hydrogen bonding and can undergo various chemical modifications. It also imparts antioxidant properties.
- Aromatic Ring (Phenyl): The phenyl ring provides a rigid scaffold and is a site for potential π - π stacking interactions.

Figure 1. Chemical structure of **Ethyl 4-(3-hydroxyphenyl)butanoate**.

Physicochemical and Spectroscopic Data

Detailed experimental data for **Ethyl 4-(3-hydroxyphenyl)butanoate** are not readily available in the public domain. However, based on its structure and data from analogous compounds, the following properties can be predicted.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value
Molecular Weight	208.25 g/mol
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Likely soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water.

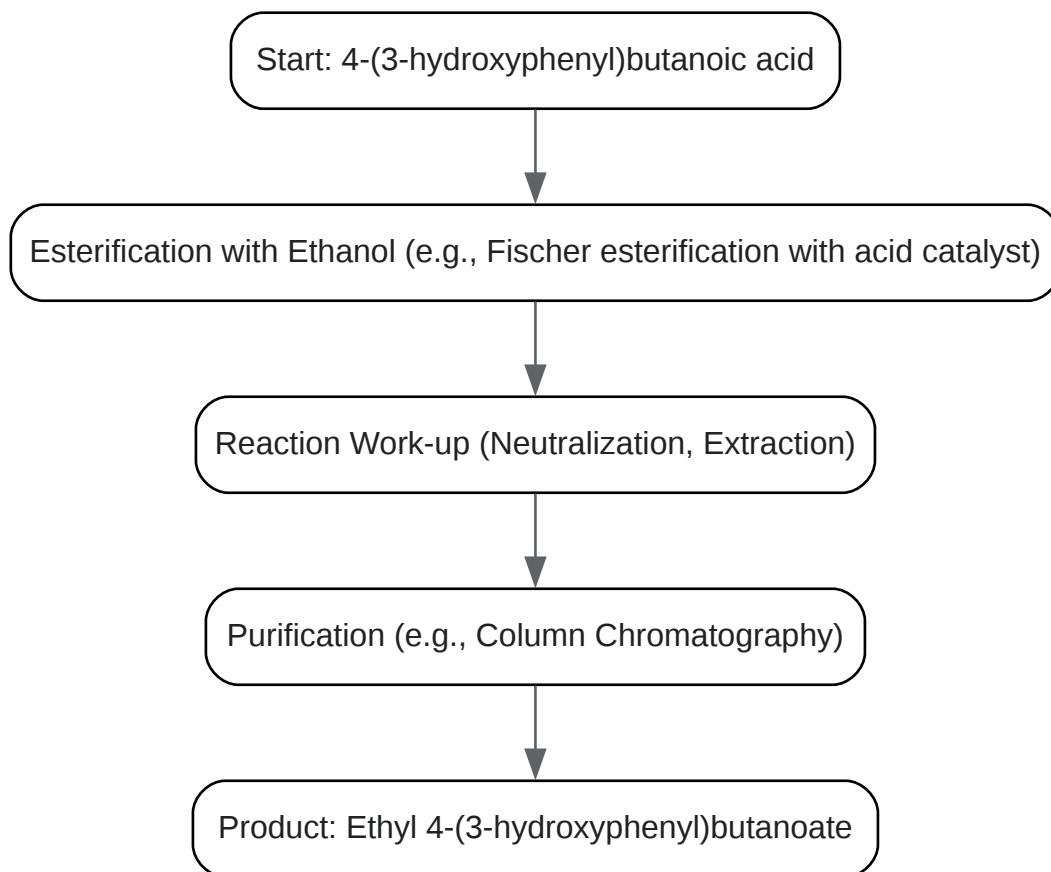
Table 2: Predicted Spectroscopic Data

Technique	Predicted Key Features
¹ H NMR	<ul style="list-style-type: none">- Signals for the ethyl group (triplet and quartet).- Signals for the methylene groups of the butanoate chain.- Signals for the aromatic protons, showing splitting patterns characteristic of a meta-substituted ring.- A broad singlet for the phenolic hydroxyl proton.
¹³ C NMR	<ul style="list-style-type: none">- Signal for the carbonyl carbon of the ester.- Signals for the carbons of the ethyl group.- Signals for the carbons of the butanoate chain.- Signals for the aromatic carbons, with the carbon attached to the hydroxyl group being deshielded.
IR Spectroscopy	<ul style="list-style-type: none">- A broad absorption band for the phenolic O-H stretch.- A strong absorption band for the C=O stretch of the ester.- C-H stretching vibrations for the aliphatic and aromatic portions.- C-O stretching vibrations for the ester and phenol groups.- Aromatic C=C bending vibrations.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak corresponding to the molecular weight (208.25).- Fragmentation patterns characteristic of an ethyl ester and a hydroxyphenylbutanoate structure.

Experimental Protocols

While a specific, detailed synthesis protocol for **Ethyl 4-(3-hydroxyphenyl)butanoate** is not available, a general approach would involve the esterification of 4-(3-hydroxyphenyl)butanoic acid.

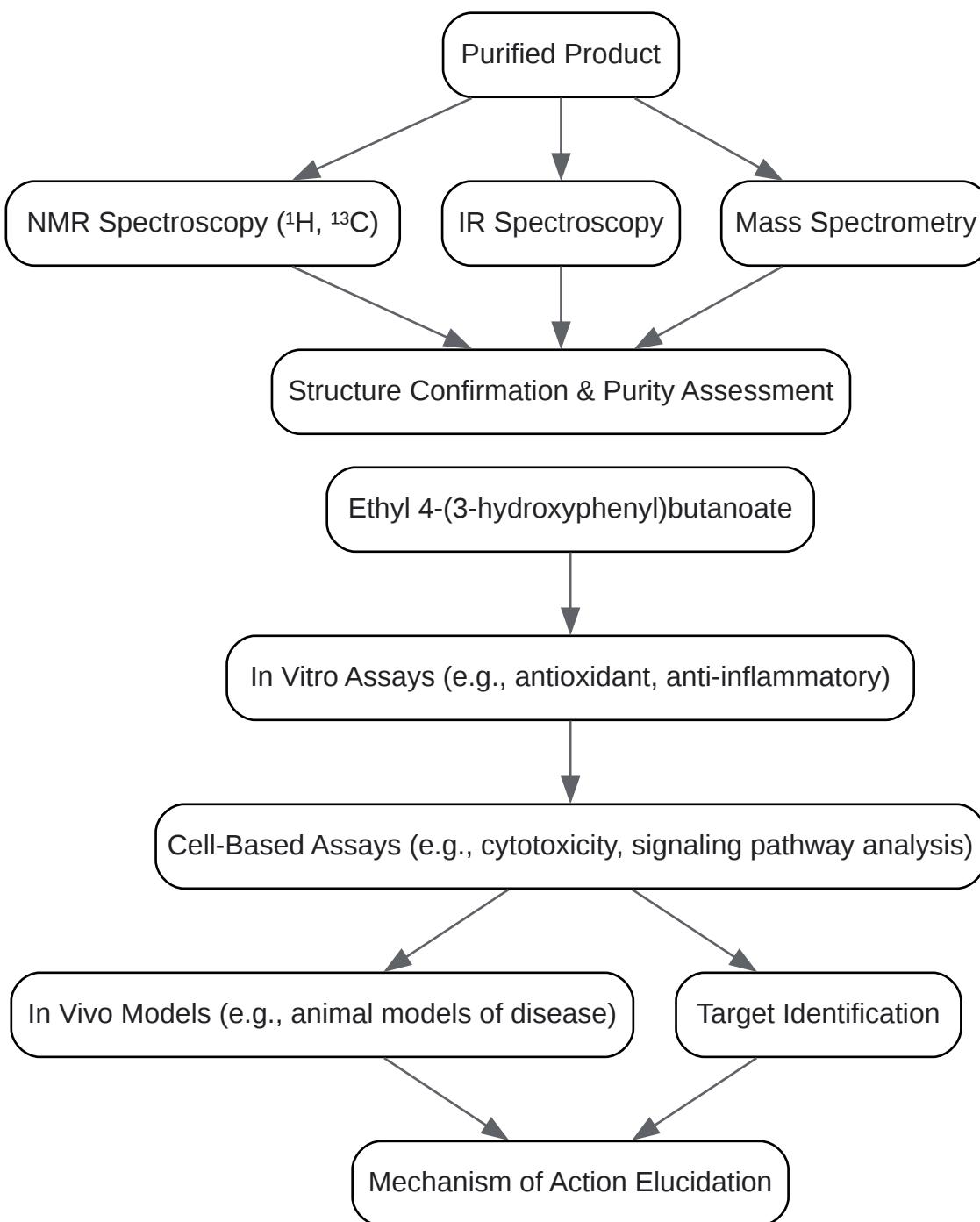
General Synthesis Workflow



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Figure 2. General synthesis workflow.

Characterization Workflow

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